3-(1,3-Dithian-2-yl)pentane-2,4-dione

Description

BenchChem offers high-quality 3-(1,3-Dithian-2-yl)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dithian-2-yl)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

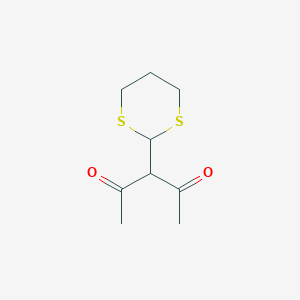

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dithian-2-yl)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXJXSOUXQYKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1SCCCS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455831 | |

| Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100596-16-5 | |

| Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(1,3-Dithian-2-yl)pentane-2,4-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione, a valuable intermediate in organic synthesis. The primary synthetic route involves the C-alkylation of pentane-2,4-dione with a suitable electrophilic 1,3-dithiane derivative. This document outlines the probable synthetic pathway, a detailed experimental protocol based on analogous reactions, and the expected chemical data.

Introduction

3-(1,3-Dithian-2-yl)pentane-2,4-dione is a β-dicarbonyl compound featuring a 1,3-dithiane moiety at the α-position. The 1,3-dithiane group is a versatile functional group in organic chemistry, often employed as a masked carbonyl group or for umpolung reactivity. The pentane-2,4-dione (acetylacetone) core is a common building block in the synthesis of a wide range of heterocyclic compounds and coordination complexes. The combination of these two functionalities in 3-(1,3-dithian-2-yl)pentane-2,4-dione makes it a potentially useful precursor for the synthesis of more complex molecules in medicinal and materials chemistry.

Proposed Synthetic Pathway

The most chemically sound and widely applicable method for the synthesis of 3-substituted pentane-2,4-diones is the C-alkylation of the parent dione. This reaction proceeds via the formation of a nucleophilic enolate from pentane-2,4-dione, which then undergoes a substitution reaction with an appropriate electrophile. In the case of 3-(1,3-dithian-2-yl)pentane-2,4-dione, an electrophilic 1,3-dithiane derivative, such as 2-chloro-1,3-dithiane, is the logical choice for the alkylating agent.

The overall reaction is depicted below:

Caption: General overview of the synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

The workflow for this synthesis can be visualized as follows:

Caption: Detailed workflow for the synthesis of the target compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione. This protocol is based on established methods for the C-alkylation of β-dicarbonyl compounds.[1]

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

2-Chloro-1,3-dithiane

-

Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)

-

Anhydrous ethanol or Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (or DMF). Add sodium ethoxide (1.1 equivalents) to the solvent and stir until dissolved. Cool the solution to 0 °C in an ice bath.

-

Slowly add pentane-2,4-dione (1.0 equivalent) dropwise to the cooled base solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: In a separate flask, dissolve 2-chloro-1,3-dithiane (1.05 equivalents) in a minimal amount of the anhydrous solvent.

-

Add the solution of 2-chloro-1,3-dithiane dropwise to the enolate solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (the optimal temperature and time will depend on the solvent and base used; monitoring by TLC is recommended). Continue refluxing until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Quantitative Data

| Parameter | Expected Value |

| Yield | 60-80% |

| Reaction Time | 4-12 hours |

| Physical Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₉H₁₄O₂S₂ |

| Molecular Weight | 218.34 g/mol |

| CAS Number | 100596-16-5[2] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.5-4.8 (s, 1H, S-CH-S), ~3.8-4.0 (m, 1H, C-CH-C), ~2.8-3.0 (m, 4H, S-CH₂), ~2.2-2.4 (m, 2H, CH₂), ~2.1-2.3 (s, 6H, 2 x COCH₃). The exact shifts and multiplicities may vary. The methine proton of the pentanedione moiety may show coupling to the dithiane proton.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200-205 (2C, C=O), ~60-65 (1C, C-CH-C), ~50-55 (1C, S-CH-S), ~30-35 (2C, S-CH₂), ~25-30 (2C, COCH₃), ~20-25 (1C, CH₂).

-

IR (neat, cm⁻¹): ~2950-2850 (C-H stretch), ~1700-1725 (C=O stretch, characteristic of β-dicarbonyls).

-

Mass Spectrometry (EI): m/z (%) = 218 (M⁺), and characteristic fragmentation patterns.

Applications in Synthesis

β-Dicarbonyl compounds are versatile synthons for the preparation of various heterocyclic systems. The presence of the 1,3-dithiane group in the title compound opens up further synthetic possibilities.

Caption: Potential synthetic applications of the target compound.

Conclusion

The synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione can be reliably achieved through the C-alkylation of pentane-2,4-dione. This technical guide provides a robust, albeit theoretical, framework for its preparation in a laboratory setting. The resulting compound holds potential as a versatile intermediate for the synthesis of a variety of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Further experimental validation is required to establish the precise reaction conditions, yields, and full spectroscopic characterization of this compound.

References

In-Depth Technical Guide: 3-(1,3-dithian-2-yl)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1,3-dithian-2-yl)pentane-2,4-dione. The document details its physicochemical characteristics, spectroscopic data, and synthesis protocol. A significant focus is placed on its role as a quorum sensing and biofilm inhibitor, with quantitative data and detailed experimental methodologies provided. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development.

Chemical and Physical Properties

3-(1,3-dithian-2-yl)pentane-2,4-dione, with the CAS number 55727-23-6, is a light yellow crystalline solid.[1] It is a derivative of pentane-2,4-dione and contains a 1,3-dithiane ring. This compound is notable for its application as a non-thiolic, odorless equivalent of 1,3-propanedithiol in thioacetalization reactions.

Table 1: Physicochemical Properties of 3-(1,3-dithian-2-yl)pentane-2,4-dione

| Property | Value | Source |

| Molecular Formula | C9H12O2S2 | PubChem |

| Molecular Weight | 216.3 g/mol | PubChem |

| IUPAC Name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | PubChem |

| CAS Number | 55727-23-6 | PubChem |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 104 °C | [2] |

| XLogP3 | 1.4 | PubChem |

| Topological Polar Surface Area | 84.7 Ų | PubChem |

Spectroscopic Data

The structure of 3-(1,3-dithian-2-yl)pentane-2,4-dione has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for 3-(1,3-dithian-2-yl)pentane-2,4-dione

| Technique | Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.32 (s, 6H, 2CH₃), 2.25 (m, 2H, CH₂), 2.95 (t, 4H, 2CH₂) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5 (2C, C=O), 168.2 (1C, C=C), 115.5 (1C, C=C), 30.5 (2C, CH₃), 28.5 (2C, CH₂), 24.5 (1C, CH₂) | [2] |

| EIMS | m/z: 216 [M]⁺ | [2] |

| IR (solid state) | ʋ (cm⁻¹): 1630 (C=O), 1725 (HC-C=O), 1173–1234 (C-S-C), 1415 (C=C) | [2] |

Synthesis

3-(1,3-dithian-2-yl)pentane-2,4-dione can be synthesized from acetylacetone. The process involves the reaction of acetylacetone with carbon disulfide in the presence of a base, followed by reaction with 1,3-dibromopropane.

Experimental Protocol: Synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione

To a mixture of acetylacetone (0.05 mol) and potassium carbonate (42 g, 0.3 mol) in 50 mL of dimethylformamide (DMF), carbon disulfide (0.075 mol) is added while stirring. After 10 minutes, 1,3-dibromopropane (0.06 mol) is added dropwise over 20 minutes with continuous stirring. The reaction mixture is then stirred for an additional 7 hours at room temperature. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the final product.[2]

Biological Activity: Antimicrobial and Anti-Quorum Sensing Properties

Recent studies have highlighted the potential of 3-(1,3-dithian-2-yl)pentane-2,4-dione as an antimicrobial agent, particularly through the disruption of bacterial communication (quorum sensing) and biofilm formation.

Antimicrobial Activity

The compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Table 3: Minimum Inhibitory Concentrations (MIC) of 3-(1,3-dithian-2-yl)pentane-2,4-dione

| Microorganism | MIC (mg/mL) | Source |

| Staphylococcus aureus | 0.625 | [2] |

| Escherichia coli | > 0.625 | [2] |

| Candida albicans | > 0.625 | [2] |

Biofilm Inhibition

3-(1,3-dithian-2-yl)pentane-2,4-dione has been shown to inhibit biofilm formation by S. aureus, E. coli, and C. albicans at sub-MIC concentrations.

Table 4: Biofilm Inhibition by 3-(1,3-dithian-2-yl)pentane-2,4-dione

| Microorganism | Concentration | % Inhibition | Source |

| S. aureus | MIC (0.625 mg/mL) | 71.3 ± 1.2 | [2] |

| MIC/2 (0.3125 mg/mL) | 58.1 ± 0.9 | [2] | |

| MIC/4 (0.15625 mg/mL) | 45.2 ± 1.5 | [2] | |

| E. coli | MIC (>0.625 mg/mL) | 65.4 ± 1.8 | [2] |

| MIC/2 | 51.7 ± 1.3 | [2] | |

| MIC/4 | 38.6 ± 1.1 | [2] | |

| C. albicans | MIC (>0.625 mg/mL) | 75.8 ± 2.1 | [2] |

| MIC/2 | 62.3 ± 1.6 | [2] | |

| MIC/4 | 49.5 ± 1.4 | [2] |

Quorum Sensing Inhibition

The compound inhibits quorum sensing, a key mechanism for bacterial virulence, by potentially blocking both the production and reception of signaling molecules.[2] This has been demonstrated through the inhibition of violacein production in Chromobacterium violaceum.

Table 5: Inhibition of Violacein Production in C. violaceum CV12472

| Concentration (mg/mL) | % Inhibition | Source |

| 0.625 | 85.2 ± 2.5 | [2] |

| 0.3125 | 68.7 ± 1.9 | [2] |

| 0.15625 | 53.4 ± 1.7 | [2] |

| 0.078125 | 39.1 ± 1.3 | [2] |

Anti-quorum sensing activity , measured by inhibition zones against C. violaceum CV026, was observed to be 13.0 ± 0.5 mm at the MIC and 8.0 ± 0.5 mm at MIC/2.[2]

Mechanism of Quorum Sensing Inhibition

Quorum sensing in Gram-negative bacteria like Chromobacterium violaceum often relies on the LuxI/LuxR-type system. The LuxI homolog (CviI) synthesizes an acyl-homoserine lactone (AHL) signal molecule. At a high cell density, this signal molecule binds to the LuxR homolog (CviR), a transcriptional regulator. The CviR-AHL complex then activates the expression of target genes, including those for virulence factor production (e.g., violacein). 3-(1,3-dithian-2-yl)pentane-2,4-dione likely interferes with this pathway, possibly by inhibiting the CviI synthase, competing with the AHL for binding to CviR, or degrading the AHL signal.

Conclusion

3-(1,3-dithian-2-yl)pentane-2,4-dione is a versatile compound with established utility in organic synthesis and promising biological activities. Its ability to inhibit microbial growth, biofilm formation, and quorum sensing makes it a compelling candidate for further investigation in the development of novel anti-infective agents. The detailed chemical and biological data presented in this guide provide a solid foundation for future research and development efforts.

References

An In-depth Technical Guide to 3-(1,3-dithian-2-yl)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related compounds, general synthetic methodologies, and expected characterization data based on its chemical structure. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Disclaimer: Experimental data for 3-(1,3-dithian-2-yl)pentane-2,4-dione is not widely available in peer-reviewed literature or chemical databases. Much of the information presented herein is based on general chemical principles, data from structurally similar compounds, and plausible synthetic routes. Researchers should verify any critical data through experimentation. It is also crucial to distinguish this compound from the more extensively documented analogue, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.

Chemical Identity and Physical Properties

3-(1,3-dithian-2-yl)pentane-2,4-dione is a derivative of pentane-2,4-dione, a beta-diketone, and contains a 1,3-dithiane moiety. The dithiane group is a six-membered saturated heterocycle containing two sulfur atoms at positions 1 and 3. These derivatives are noted for their utility in organic synthesis and have applications as heat stabilizers and antioxidants for plastics.[1]

Table 1: Summary of Known Data for 3-(1,3-dithian-2-yl)pentane-2,4-dione

| Property | Value | Source |

| IUPAC Name | 3-(1,3-dithian-2-yl)pentane-2,4-dione | N/A |

| CAS Number | 100596-16-5 | [1] |

| Molecular Formula | C₉H₁₄O₂S₂ | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| Appearance | Light Yellow Crystalline Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Note on Physical Properties:

-

Melting Point: As a crystalline solid, a distinct melting point is expected. However, no experimentally determined value has been found in the public domain.

-

Boiling Point: Due to its molecular weight, a relatively high boiling point, likely above 200°C at atmospheric pressure, can be anticipated. Vacuum distillation would be necessary to prevent decomposition.

-

Solubility: The presence of two carbonyl groups suggests potential solubility in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexane is expected to be limited. The polarity of the dithiane moiety would also influence its solubility profile.

Plausible Synthetic Routes

2.1. General Protocol for the Synthesis of 3-Substituted Pentane-2,4-diones

This protocol describes a general method for the C-alkylation of pentane-2,4-dione, which can be adapted for the synthesis of the target molecule using an appropriate electrophile.

-

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate electrophile (e.g., 2-chloro-1,3-dithiane or 2-bromo-1,3-dithiane)

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF), dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

-

Procedure:

-

To a solution of pentane-2,4-dione in an anhydrous solvent, add a suitable base at room temperature or below, under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a specified time to allow for the formation of the enolate.

-

Add the electrophilic dithiane derivative to the reaction mixture, possibly at a reduced temperature to control the reaction rate.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure 3-(1,3-dithian-2-yl)pentane-2,4-dione.

-

2.2. Formation of the 1,3-Dithiane Moiety

The 1,3-dithiane functional group is typically introduced by the thioacetalization of a carbonyl compound.

-

Materials:

-

A suitable aldehyde or ketone precursor

-

1,3-Propanedithiol

-

A Lewis or Brønsted acid catalyst (e.g., boron trifluoride etherate, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

-

Procedure:

-

Dissolve the carbonyl compound in an anhydrous solvent.

-

Add 1,3-propanedithiol to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the dithiane-protected compound.

-

Expected Spectroscopic Data for Characterization

The identity and purity of synthesized 3-(1,3-dithian-2-yl)pentane-2,4-dione would be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the acetyl groups (singlets), the methine proton at the 3-position of the pentanedione backbone (a multiplet, likely a triplet or doublet of doublets), the protons of the dithiane ring (multiplets), and the proton at the 2-position of the dithiane ring (a multiplet). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the dione, the carbons of the acetyl methyl groups, the methine carbon at the 3-position, the carbons of the dithiane ring, and the carbon at the 2-position of the dithiane ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone groups, typically in the region of 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the alkyl and dithiane moieties would also be present. The C-S stretching vibrations are typically weaker and appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.33 g/mol ). The fragmentation pattern would likely involve the loss of acetyl groups and fragmentation of the dithiane ring, providing further structural confirmation.

Logical Workflow Diagram

The following diagram illustrates a plausible workflow for the synthesis and characterization of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

References

An In-depth Technical Guide on 3-(1,3-dithian-2-yl)pentane-2,4-dione: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(1,3-dithian-2-yl)pentane-2,4-dione, a molecule with significant potential in synthetic chemistry and as a modulator of bacterial communication. This document details its chemical structure, physical and spectroscopic properties, a detailed synthesis protocol, and its notable biological activity as an antimicrobial and anti-quorum sensing agent. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and application in research and development.

Chemical Structure and Properties

3-(1,3-dithian-2-yl)pentane-2,4-dione is a sulfur-containing heterocyclic compound. Its structure features a pentane-2,4-dione backbone substituted at the third position with a 1,3-dithian-2-yl group.

Chemical Structure:

Figure 1: Chemical structure of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Physical and Chemical Properties

The compound is a light yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂S₂ | [2] |

| Molecular Weight | 216.32 g/mol | [1][2] |

| Appearance | Light yellow crystalline solid | [1] |

| Solubility | Soluble in DMSO and Methanol | |

| CAS Number | 55727-23-6 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.32 (s, 6H, 2xCH₃), 2.10-2.20 (m, 2H, CH₂), 3.05-3.15 (m, 4H, 2xCH₂S) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 25.8 (2C, 2xCH₃), 29.5 (CH₂), 31.5 (2C, 2xCH₂S), 115.5 (C), 175.0 (C=C), 195.0 (2C, 2xC=O) |

| EIMS | m/z (%): 216 [M]⁺ (100), 173 (45), 141 (35), 119 (60), 87 (80), 43 (95) |

Synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione

The synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione can be achieved through a one-pot reaction. A schematic of the synthesis is presented below.

Figure 2: Synthetic pathway for 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Experimental Protocol

Materials:

-

Pentane-2,4-dione

-

Carbon disulfide (CS₂)

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of pentane-2,4-dione (10 mmol) in DMF (20 mL), add potassium carbonate (30 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (12 mmol) to the mixture and continue stirring at 0 °C for 30 minutes.

-

Add 1,3-dibromopropane (11 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Biological Activity: Antimicrobial and Anti-Quorum Sensing Properties

Recent studies have highlighted the potential of 3-(1,3-dithian-2-yl)pentane-2,4-dione as a promising antimicrobial and anti-quorum sensing agent.

Antimicrobial Activity

The compound has demonstrated inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) are summarized below.

| Microorganism | MIC (mg/mL) |

| Staphylococcus aureus | 0.625 |

| Escherichia coli | > 0.625 |

| Candida albicans | > 0.625 |

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation.[3] 3-(1,3-dithian-2-yl)pentane-2,4-dione has been shown to inhibit QS, suggesting its potential as an anti-virulence agent.

The compound inhibits the production of violacein in Chromobacterium violaceum CV12472 and disrupts signal reception in C. violaceum CV026. This indicates that the compound can interfere with both the production and reception of QS signal molecules. The anti-quorum sensing activity, measured by the diameter of the inhibition zone, is presented below.

| Concentration | Inhibition Zone (mm) |

| MIC | 13.0 ± 0.5 |

| MIC/2 | 8.0 ± 0.5 |

The ability of this compound to interfere with bacterial communication pathways presents a novel strategy to combat bacterial infections by disarming pathogens rather than killing them, which may reduce the development of antibiotic resistance.

Figure 3: Proposed mechanism of quorum sensing inhibition.

Conclusion

3-(1,3-dithian-2-yl)pentane-2,4-dione is a versatile molecule with established utility in organic synthesis as an odorless propane-1,3-dithiol equivalent.[4][5] Furthermore, its recently discovered biological activities as an antimicrobial and, more significantly, as a quorum sensing inhibitor, open new avenues for its application in the development of novel anti-infective therapies. This technical guide provides the foundational chemical and biological data to support further research and development of this promising compound. Further investigations into its precise mechanism of action on quorum sensing signaling cascades and its efficacy in more complex biological systems are warranted.

References

- 1. Page loading... [guidechem.com]

- 2. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]

An In-depth Technical Guide to 3-(1,3-dithian-2-yl)pentane-2,4-dione (CAS: 55727-23-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-dithian-2-yl)pentane-2,4-dione, a versatile heterocyclic compound with significant applications in organic synthesis and emerging potential in antimicrobial research. This document details its chemical and physical properties, experimental protocols for its synthesis and key applications, and insights into its biological activities, particularly its role in the inhibition of microbial biofilms and quorum sensing.

Chemical and Physical Properties

3-(1,3-dithian-2-yl)pentane-2,4-dione is a light orange to yellow-green crystalline solid.[1] It is primarily recognized for its role as a non-thiolic, odorless substitute for 1,3-propanedithiol in thioacetalization reactions, offering a safer and more environmentally friendly alternative for the protection of carbonyl groups.[2][3]

| Property | Value | Source |

| CAS Number | 55727-23-6 | [1][4] |

| Molecular Formula | C₉H₁₂O₂S₂ | [1] |

| Molecular Weight | 216.32 g/mol | [1][4] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| IUPAC Name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | [4] |

| Synonyms | 2,4-pentanedione, 3-(1,3-dithian-2-ylidene)- | [1] |

| Monoisotopic Mass | 216.02787197 Da | [4] |

| Topological Polar Surface Area | 84.7 Ų | [1][4] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Complexity | 245 | [1][4] |

Experimental Protocols

Synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione

The synthesis of the title compound can be achieved through the reaction of pentane-2,4-dione with a suitable dithiane precursor. A representative synthetic scheme is presented below.

Caption: Synthetic pathway for 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentane-2,4-dione (1.0 eq) and a suitable dithiane precursor (e.g., 2-chloro-1,3-dithiane, 1.1 eq) in an appropriate solvent (e.g., acetone).

-

Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (1.5 eq), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Application in Thioacetalization

This compound serves as an efficient and odorless alternative to 1,3-propanedithiol for the protection of carbonyl groups in aldehydes and ketones.[2][3]

Caption: General workflow for thioacetalization using the title compound.

Detailed Methodology for Solvent-Free Thioacetalization: [3]

-

Reactant Mixture: In a flask, mix the carbonyl compound (aldehyde or ketone, 1.0 mmol), 3-(1,3-dithian-2-yl)pentane-2,4-dione (1.1 mmol), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically carried out under solvent-free conditions.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.

-

Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to afford the pure thioacetal.

Biological Activity: A New Frontier

Recent studies have highlighted the potential of 3-(1,3-dithian-2-yl)pentane-2,4-dione as a promising antimicrobial agent, specifically for its ability to inhibit biofilm formation and interfere with quorum sensing (QS) in pathogenic microorganisms.

Inhibition of Biofilm Formation and Quorum Sensing

This compound has demonstrated significant inhibitory effects against the formation of biofilms by various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, it has been shown to disrupt quorum sensing, a cell-to-cell communication system that regulates virulence in many bacteria.

| Biological Activity | Organism | Quantitative Data |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.625 mg/mL |

| Escherichia coli | > 0.625 mg/mL | |

| Candida albicans | > 0.625 mg/mL | |

| Biofilm Inhibition | Staphylococcus aureus | Significant inhibition at sub-MIC concentrations |

| Escherichia coli | Significant inhibition at sub-MIC concentrations | |

| Candida albicans | Significant inhibition at sub-MIC concentrations | |

| Quorum Sensing Inhibition (Violacein Inhibition in C. violaceum) | Chromobacterium violaceum | Concentration-dependent inhibition |

Experimental Protocols for Biological Assays

Caption: Workflow for the quantitative biofilm inhibition assay.

Detailed Methodology:

-

Preparation: Prepare serial dilutions of 3-(1,3-dithian-2-yl)pentane-2,4-dione in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus) to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Excess Stain Removal: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a suitable solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the stain bound to the biofilm.[5]

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm) using a microplate reader.

-

Analysis: The percentage of biofilm inhibition is calculated relative to the positive control.

Caption: Workflow for the quorum sensing inhibition assay.

Detailed Methodology:

-

Culture Preparation: Grow an overnight culture of Chromobacterium violaceum (a biosensor strain that produces the purple pigment violacein in response to QS) in Luria-Bertani (LB) broth.

-

Assay Plate Preparation: Inoculate fresh LB broth with the overnight culture and add varying concentrations of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

-

Incubation: Incubate the cultures at 30°C for 24 hours with shaking.

-

Violacein Extraction: After incubation, centrifuge the cultures to pellet the bacterial cells. Discard the supernatant and add dimethyl sulfoxide (DMSO) to the cell pellet to extract the violacein.

-

Quantification: Centrifuge the mixture to remove cell debris and measure the absorbance of the violacein-containing supernatant at 585 nm.

-

Analysis: The inhibition of QS is determined by the reduction in violacein production in the presence of the compound compared to the control.

Safety and Handling

While specific safety data for 3-(1,3-dithian-2-yl)pentane-2,4-dione is limited, standard laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(1,3-dithian-2-yl)pentane-2,4-dione is a compound of significant interest due to its established utility in organic synthesis and its newly discovered biological activities. Its role as an odorless thioacetalization reagent provides a valuable tool for synthetic chemists. Furthermore, its demonstrated ability to inhibit biofilm formation and quorum sensing opens up exciting avenues for the development of novel antimicrobial agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]

- 4. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

Spectroscopic and Synthetic Profile of 3-(1,3-Dithian-2-yl)pentane-2,4-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic and synthetic aspects of the target molecule, 3-(1,3-dithian-2-yl)pentane-2,4-dione (CAS Number: 100596-16-5). Despite a thorough search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound is not publicly available. This document, therefore, provides a detailed theoretical analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a plausible synthetic protocol for its preparation is proposed, based on established methodologies for analogous chemical structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.

Introduction

3-(1,3-Dithian-2-yl)pentane-2,4-dione is a derivative of pentane-2,4-dione, a versatile building block in organic synthesis. The incorporation of a 1,3-dithiane moiety introduces a protected carbonyl group, which can be unmasked under specific conditions, making it a valuable intermediate for the synthesis of more complex molecules. Dithiane-protected compounds are widely used in the formation of carbon-carbon bonds and as precursors to ketones and aldehydes. This guide aims to provide a comprehensive overview of the predicted spectroscopic data and a viable synthetic route for 3-(1,3-dithian-2-yl)pentane-2,4-dione to facilitate further research and application.

It is crucial to distinguish the target compound, which features a single bond between the dithiane ring and the pentanedione backbone, from the more commonly cited 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (CAS Number: 55727-23-6), which possesses a double bond at this position. This document focuses exclusively on the former.

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in the available literature, the following data are predicted based on the chemical structure of 3-(1,3-dithian-2-yl)pentane-2,4-dione and known spectroscopic trends for similar functional groups.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pentane-2,4-dione and the 1,3-dithiane moieties. The pentane-2,4-dione portion exists in both keto and enol forms, which would result in two sets of signals.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| CH₃ (keto) | ~2.2-2.4 | Singlet | 6H | Methyl groups of pentanedione |

| CH (keto) | ~4.0-4.2 | Doublet | 1H | Methine proton at C3 |

| CH (dithiane) | ~4.5-4.7 | Doublet | 1H | Methine proton at C2 of dithiane |

| CH₂ (dithiane) | ~2.8-3.1 | Multiplet | 4H | Methylene protons at C4/C6 of dithiane |

| CH₂ (dithiane) | ~1.9-2.2 | Multiplet | 2H | Methylene protons at C5 of dithiane |

| OH (enol) | ~15-17 | Broad Singlet | 1H | Enolic hydroxyl proton |

| CH₃ (enol) | ~2.0-2.2 | Singlet | 6H | Methyl groups of enol form |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to show signals corresponding to the carbonyl carbons, the dithiane carbons, and the methyl and methine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C=O (keto) | ~200-205 | Carbonyl carbons of pentanedione |

| C-S (dithiane) | ~45-55 | C2 of dithiane |

| CH (keto) | ~60-70 | C3 of pentanedione |

| CH₂ (dithiane) | ~25-35 | C4/C6 of dithiane |

| CH₂ (dithiane) | ~20-30 | C5 of dithiane |

| CH₃ (keto) | ~28-32 | Methyl carbons of pentanedione |

| C=C (enol) | ~100-110 | C3 of enol form |

| C-O (enol) | ~190-195 | Enolic carbonyl carbons |

| CH₃ (enol) | ~22-26 | Methyl carbons of enol form |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum would likely be dominated by the strong absorption of the carbonyl groups.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretching (aliphatic) |

| ~1700-1725 | Strong | C=O stretching (keto form) |

| ~1600-1640 | Strong | C=C and C=O stretching (enol form) |

| ~1200-1300 | Medium | C-S stretching |

Predicted Mass Spectrometry Data

For mass spectrometry, the molecular ion peak is predicted based on the compound's molecular formula, C₉H₁₄O₂S₂.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₄O₂S₂ |

| Molecular Weight | 218.34 g/mol |

| [M]⁺ | m/z 218 |

| [M+H]⁺ | m/z 219 |

Proposed Experimental Protocol: Synthesis of 3-(1,3-Dithian-2-yl)pentane-2,4-dione

The following protocol outlines a plausible method for the synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione, adapted from general procedures for the alkylation of β-dicarbonyl compounds.[1][2]

Materials and Reagents

-

Pentane-2,4-dione

-

2-Chloro-1,3-dithiane

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous tetrahydrofuran (THF) or acetone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Reaction Procedure

-

Enolate Formation: To a solution of pentane-2,4-dione (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-1,3-dithiane (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Caption: Proposed synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Conclusion

While experimental spectroscopic data for 3-(1,3-dithian-2-yl)pentane-2,4-dione remains elusive in the public domain, this technical guide provides a robust theoretical framework for its characterization. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data offer valuable benchmarks for researchers aiming to synthesize and identify this compound. The proposed synthetic protocol, based on well-established chemical principles, presents a clear and viable pathway for its preparation. It is hoped that this document will stimulate further investigation into the properties and applications of this and related dithiane-containing β-dicarbonyl compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Proton Environments

3-(1,3-dithian-2-yl)pentane-2,4-dione is a β-dicarbonyl compound substituted at the 3-position with a 1,3-dithiane ring. The presence of the dithiane group significantly influences the electronic environment of the protons in the pentane-2,4-dione moiety. For the purpose of ¹H NMR analysis, the molecule is primarily expected to exist in its diketo form, as the C3 position is fully substituted, sterically hindering enolization.

The key proton environments are labeled in the structure below:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 3-(1,3-dithian-2-yl)pentane-2,4-dione in a standard solvent such as deuterochloroform (CDCl₃) is summarized in Table 1. The predictions are based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for 3-(1,3-dithian-2-yl)pentane-2,4-dione

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| a (CH₃) | 6H | ~ 2.2 - 2.4 | Singlet (s) | - |

| b (CH) | 1H | ~ 4.0 - 4.2 | Doublet (d) | ~ 8 - 10 |

| c (CH) | 1H | ~ 4.5 - 4.7 | Doublet (d) | ~ 8 - 10 |

| d (SCH₂) | 4H | ~ 2.8 - 3.0 | Multiplet (m) | - |

| e (CH₂) | 2H | ~ 1.9 - 2.1 | Multiplet (m) | - |

Justification of Predicted Data:

-

Protons 'a' (CH₃): The two methyl groups of the pentane-2,4-dione moiety are chemically equivalent. They are adjacent to carbonyl groups, which deshield them, leading to a predicted chemical shift in the range of 2.2-2.4 ppm. As there are no adjacent protons, the signal is expected to be a singlet.

-

Proton 'b' (CH): This methine proton is alpha to two carbonyl groups and is also coupled to the methine proton of the dithiane ring ('c'). Its position between two electron-withdrawing groups places its chemical shift around 4.0-4.2 ppm. It is expected to appear as a doublet due to coupling with proton 'c'.

-

Proton 'c' (CH): This is the thioacetal proton at the C2 position of the dithiane ring. Being attached to two sulfur atoms, it is significantly deshielded, with a predicted chemical shift of approximately 4.5-4.7 ppm. It will be split into a doublet by the adjacent proton 'b'.

-

Protons 'd' (SCH₂): These are the methylene protons of the dithiane ring adjacent to the sulfur atoms (C4 and C6). They are diastereotopic and will likely give rise to a complex multiplet in the range of 2.8-3.0 ppm.

-

Protons 'e' (CH₂): This represents the methylene protons at the C5 position of the dithiane ring. These protons are expected to resonate further upfield, around 1.9-2.1 ppm, and will also likely appear as a multiplet due to coupling with the 'd' protons.

The relationship between the coupled protons is visualized in the diagram below.

An In-depth Technical Guide to the 13C NMR Spectroscopy of 3-(1,3-dithian-2-yl)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide utilizes a predictive approach based on the well-established ¹³C NMR chemical shifts of its constituent fragments: the pentane-2,4-dione (acetylacetone) moiety and the 2-substituted 1,3-dithiane ring system. This document also outlines a general experimental protocol for acquiring ¹³C NMR spectra and presents the predicted data in a clear, tabular format for easy reference.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 3-(1,3-dithian-2-yl)pentane-2,4-dione are summarized in Table 1. These values are estimated based on the known chemical shifts of acetylacetone and 2-substituted 1,3-dithianes. The numbering convention used for the carbon atoms is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(1,3-dithian-2-yl)pentane-2,4-dione

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C1, C5 | Methyl (CH₃) | ~ 30 |

| C2, C4 | Carbonyl (C=O) | ~ 200 |

| C3 | Methine (-CH-) | ~ 60-70 |

| C2' | Dithioacetal (-S-CH-S-) | ~ 50-60 |

| C4', C6' | Methylene (-CH₂-) | ~ 30 |

| C5' | Methylene (-CH₂-) | ~ 25 |

Molecular Structure and Carbon Numbering

To facilitate the interpretation of the predicted ¹³C NMR data, the molecular structure of 3-(1,3-dithian-2-yl)pentane-2,4-dione with the designated carbon numbering is provided below.

Caption: Molecular structure of 3-(1,3-dithian-2-yl)pentane-2,4-dione with carbon numbering.

Rationale for Predicted Chemical Shifts

The prediction of the ¹³C NMR chemical shifts is based on the additive effects of the substituents on the chemical environments of the carbon atoms.

-

Pentane-2,4-dione Moiety: In unsubstituted acetylacetone, the methyl carbons (C1 and C5) typically resonate around 30 ppm, and the carbonyl carbons (C2 and C4) appear significantly downfield, around 200 ppm. The central methylene carbon (C3) in the keto form is found at approximately 58 ppm.

-

1,3-Dithiane Moiety: The C2 carbon of a 1,3-dithiane ring is highly sensitive to substitution. In 2-substituted dithianes, this carbon (C2') typically resonates in the range of 40-60 ppm. The methylene carbons of the dithiane ring (C4', C5', and C6') generally appear in the aliphatic region, with C4' and C6' being equivalent and resonating around 30 ppm, while C5' is found slightly more upfield at approximately 25 ppm.

-

Substitution Effect: The substitution of a hydrogen atom on the C3 of pentane-2,4-dione with the 1,3-dithian-2-yl group is expected to cause a downfield shift of the C3 signal to the 60-70 ppm range due to the electron-withdrawing nature of the dithioacetal group. The chemical shifts of the carbonyl and methyl carbons in the pentanedione moiety are not expected to be significantly altered.

Experimental Protocol for ¹³C NMR Spectroscopy

While a specific experimental protocol for 3-(1,3-dithian-2-yl)pentane-2,4-dione is not available, a general procedure for obtaining a high-quality ¹³C NMR spectrum is outlined below. This protocol is widely applicable to organic compounds.

1. Sample Preparation:

- Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.

- Transfer the solution to a 5 mm NMR tube.

- If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to ensure good signal dispersion and resolution.

- Tune and match the ¹³C probe to the correct frequency.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

- Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to cover the entire range of expected ¹³C chemical shifts for organic molecules.

- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the concentration of the sample.

- Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

- Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.

- Perform baseline correction.

- Reference the chemical shifts to the solvent peak or the internal standard (TMS).

- Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the ¹³C NMR spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Caption: Workflow for the predictive analysis of the ¹³C NMR spectrum.

This comprehensive guide provides a robust framework for understanding and interpreting the ¹³C NMR spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione. The predictive data and detailed experimental protocol will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Mass Spectrometry of 3-(1,3-Dithian-2-yl)pentane-2,4-dione: A Technical Guide

Disclaimer: This document provides a predictive guide to the mass spectrometry of 3-(1,3-dithian-2-yl)pentane-2,4-dione based on established principles of mass spectrometry and data from analogous chemical structures. As of the writing of this guide, no experimental mass spectrometry data for this specific compound has been found in the public domain. The information presented herein is intended for research and informational purposes and should be considered hypothetical.

Introduction

3-(1,3-Dithian-2-yl)pentane-2,4-dione is a dicarbonyl compound featuring a dithiane protecting group. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in various research and development settings, including synthetic chemistry and drug discovery. This guide outlines the predicted mass spectrometric fragmentation of this molecule, provides a hypothetical experimental protocol for its analysis, and visualizes the key fragmentation pathways.

The molecular formula for 3-(1,3-dithian-2-yl)pentane-2,4-dione is C₉H₁₂O₂S₂, and its calculated monoisotopic mass is approximately 216.03 Da. The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with the M+2 peak being more abundant than what would be expected from carbon isotopes alone.

Predicted Mass Spectral Data

The fragmentation of 3-(1,3-dithian-2-yl)pentane-2,4-dione under electron ionization (EI) is predicted to proceed through several key pathways involving both the pentane-2,4-dione and the 1,3-dithiane moieties. The molecule can exist in tautomeric forms (diketo and keto-enol), which may influence its fragmentation.

Predicted Key Fragment Ions

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the proposed neutral losses from the molecular ion ([M]⁺˙).

| Predicted m/z | Proposed Fragment Ion Structure | Proposed Neutral Loss | Notes |

| 216 | [C₉H₁₂O₂S₂]⁺˙ | - | Molecular Ion |

| 173 | [C₇H₉O₂S]⁺ | •CH₂S | Loss of a thioformaldehyde radical from the dithiane ring. |

| 145 | [C₇H₉O₂]⁺ | •C₂H₃S₂ | Loss of the dithiane radical. |

| 119 | [C₄H₇S₂]⁺ | C₅H₅O₂• | Loss of the pentane-2,4-dione radical. This would be a prominent ion. |

| 100 | [C₅H₈O₂]⁺˙ | C₄H₄S₂ | Loss of the dithiane moiety as dithiacyclobutene. |

| 85 | [C₄H₅O₂]⁺ | •CH₃, •C₄H₄S₂ | Loss of a methyl radical followed by the dithiane moiety. |

| 73 | [C₃H₅S]⁺ | C₆H₇O₂• | Fragmentation of the dithiane ring. |

| 43 | [CH₃CO]⁺ | C₇H₉OS₂• | Acylium ion, a very common and stable fragment for ketones. Likely to be the base peak. |

Hypothetical Experimental Protocol

This section outlines a standard operating procedure for the analysis of 3-(1,3-dithian-2-yl)pentane-2,4-dione using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of 3-(1,3-dithian-2-yl)pentane-2,4-dione in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

-

Instrument: A standard GC-MS system equipped with an electron ionization source and a quadrupole mass analyzer.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Data Analysis

-

Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to 3-(1,3-dithian-2-yl)pentane-2,4-dione.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.

-

Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

-

Library Search: Perform a search against a mass spectral library (e.g., NIST, Wiley) to identify any known compounds with similar fragmentation patterns.

Predicted Fragmentation Pathways

The following diagrams illustrate the proposed major fragmentation pathways for 3-(1,3-dithian-2-yl)pentane-2,4-dione upon electron ionization.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 3-(1,3-dithian-2-yl)pentane-2,4-dione. The predicted fragmentation patterns, centered around the stable acylium ion and cleavages of the dithiane ring, offer a basis for the identification and structural elucidation of this compound in complex mixtures. The provided experimental protocol serves as a starting point for method development. It is imperative that these predictions are validated against experimental data once it becomes available.

An In-depth Technical Guide to the Infrared Spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its constituent functional groups. Furthermore, it offers a detailed experimental protocol for acquiring an empirical spectrum using modern spectroscopic techniques and illustrates a relevant synthetic pathway.

Predicted Infrared Spectrum Data

The structure of 3-(1,3-dithian-2-yl)pentane-2,4-dione contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary functionalities are a β-diketone and a 1,3-dithiane ring. The predicted vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2960 - 2850 | Strong |

| C=O (ketone) | Stretching | 1725 - 1705 | Strong |

| C-C | Stretching | 1300 - 800 | Medium to Weak |

| C-S (dithiane) | Stretching | 800 - 600 | Medium to Weak |

The β-diketone moiety is expected to exhibit strong carbonyl (C=O) stretching absorptions. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹[1]. The presence of two carbonyl groups may lead to a broadening or splitting of this peak. The dithiane ring introduces C-S bonds, which have characteristic stretching vibrations in the fingerprint region of the spectrum. The various C-H bonds in the alkyl and dithiane portions of the molecule will result in strong stretching bands just below 3000 cm⁻¹[2][3].

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol details the methodology for obtaining a high-quality infrared spectrum of a solid sample such as 3-(1,3-dithian-2-yl)pentane-2,4-dione using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This technique is advantageous due to its minimal sample preparation requirements.[4]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum to account for atmospheric and instrumental interferences. The applicator arm should be in the down position during the background scan to mimic sample analysis conditions.[5]

-

-

Sample Preparation and Application:

-

Place a small amount (a few milligrams) of the solid 3-(1,3-dithian-2-yl)pentane-2,4-dione sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure on the sample, ensuring good contact between the solid and the crystal surface.[6] Be careful not to apply excessive force that could damage the crystal.[5]

-

-

Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing functions available in the software.

-

Label the significant peaks in the spectrum and compare them to the predicted values and established correlation tables.

-

-

Cleaning:

-

After analysis, raise the press arm and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with an appropriate solvent and a soft cloth to prepare for the next measurement.

-

Synthesis of 1,3-Dithianes: A General Workflow

The 1,3-dithiane functional group is a valuable protecting group for carbonyl compounds in organic synthesis. The general synthesis involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction is a key concept related to the structure of 3-(1,3-dithian-2-yl)pentane-2,4-dione.

Caption: General reaction scheme for the synthesis of a 1,3-dithiane from a carbonyl compound.

References

The Chemistry of 1,3-Dithianes: A Technical Guide to Acyl Anion Equivalents

Abstract

The 1,3-dithiane functional group is a cornerstone of modern organic synthesis, primarily serving as a masked acyl anion, a concept known as "umpolung" or reactivity inversion. This guide provides a comprehensive technical overview of the synthesis, reactivity, and deprotection of 1,3-dithiane compounds, with a focus on the renowned Corey-Seebach reaction. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to serve as a practical resource for professionals in chemical research and drug development.

Introduction: The Concept of Umpolung

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The 1,3-dithiane moiety allows for a temporary reversal of this polarity. By converting an aldehyde into a 1,3-dithiane, the formerly electrophilic carbonyl carbon can be deprotonated to form a nucleophilic carbanion.[1][2] This acyl anion equivalent can then react with a wide range of electrophiles, enabling the formation of carbon-carbon bonds that are otherwise challenging to construct.[3][4] This powerful strategy, pioneered by E.J. Corey and Dieter Seebach, has become a fundamental tool in the synthesis of complex molecules.[5]

The overall synthetic pathway involves three key stages:

-

Protection (Thioacetalization): An aldehyde is converted into its corresponding 1,3-dithiane.

-

Deprotonation and Alkylation: The dithiane is treated with a strong base to form a 2-lithio-1,3-dithiane, which is then reacted with an electrophile.

-

Deprotection (Hydrolysis): The alkylated dithiane is hydrolyzed to reveal a ketone, effectively completing the acylation of the electrophile.

Synthesis of 1,3-Dithiane Derivatives

1,3-Dithianes are readily prepared from aldehydes and 1,3-propanedithiol, typically under acidic catalysis (Lewis or Brønsted acid).[6][7] Formaldehyde is a common starting material as its dithiane derivative has two acidic protons at the C2 position, allowing for sequential alkylations.[2]

General Experimental Protocol: Synthesis of 1,3-Dithiane

This procedure is adapted from Organic Syntheses.[8]

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Initial Charge: The flask is charged with boron trifluoride diethyl etherate (36 mL), glacial acetic acid (72 mL), and chloroform (120 mL).

-

Reagent Addition: The chloroform solution is heated to reflux with vigorous stirring. A solution of 1,3-propanedithiol (32 g, 0.30 mol) and dimethoxymethane (25 g, 0.33 mol) in chloroform (450 mL) is added dropwise over 8 hours.

-

Workup: After cooling to room temperature, the mixture is washed sequentially with water (4 x 80 mL), 10% aqueous potassium hydroxide (2 x 120 mL), and water (2 x 80 mL).

-

Isolation: The organic layer is dried over anhydrous potassium carbonate and concentrated under reduced pressure.

-

Purification: The resulting solid residue is recrystallized from hot methanol. The solution is cooled to room temperature, then kept at -20°C overnight. The crystals are collected by filtration, washed with cold methanol, and dried under reduced pressure to yield 1,3-dithiane.

Expected Yield: 82–86%.[8]

Reactivity of 2-Lithio-1,3-Dithianes

The key step in dithiane chemistry is the deprotonation at the C2 position. The resulting protons are acidic (pKa ≈ 31) due to the stabilizing effect of the adjacent sulfur atoms, which can accommodate the negative charge.[5] Strong bases, most commonly n-butyllithium (n-BuLi), are required for this abstraction. The resulting 2-lithio-1,3-dithiane is a potent nucleophile that reacts with a wide variety of electrophiles.[3][9]

General Experimental Protocol: Lithiation and Alkylation

-

Preparation: A solution of the 1,3-dithiane derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to -30°C.

-

Lithiation: n-Butyllithium (1.1 equiv) is added dropwise via syringe, maintaining the temperature between -30°C and -20°C. The formation of the lithio-dithiane is typically indicated by a color change. The solution is stirred for 1-2 hours.

-

Alkylation: The desired electrophile (1.0-1.2 equiv), dissolved in anhydrous THF if necessary, is added slowly to the cooled solution.

-

Reaction: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours (typically 2-24 hours) until TLC or GC-MS analysis indicates consumption of the starting material.[10]

-

Quenching and Workup: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography.

Reaction Scope and Quantitative Data

The lithiated dithiane anion reacts effectively with a broad spectrum of electrophiles. The tables below summarize typical yields for reactions with primary alkyl arenesulfonates and for the deprotection of various substituted dithianes.

Table 1: Alkylation of Lithiated Dithianes with Primary Alkyl Arenesulfonates [10][11]

| 2-Substituent (Dithiane) | Alkyl Arenesulfonate | Product | Yield (%) |

|---|---|---|---|

| H | n-C₄H₉-OSO₂Ph | 2-(n-Butyl)-1,3-dithiane | 85 |

| H | n-C₆H₁₃-OSO₂Ph | 2-(n-Hexyl)-1,3-dithiane | 92 |

| H | Ph-CH₂-OSO₂Ph | 2-(Benzyl)-1,3-dithiane | 88 |

| Phenyl | n-C₄H₉-OSO₂Ph | 2-Phenyl-2-(n-butyl)-1,3-dithiane | 95 |

| Phenyl | n-C₆H₁₃-OSO₂Ph | 2-Phenyl-2-(n-hexyl)-1,3-dithiane | 93 |

Reactions performed by adding the sulfonate to the lithiated dithiane in THF and stirring at room temperature for 24 hours.

Deprotection of 1,3-Dithianes

The final step in the sequence is the hydrolysis of the thioacetal to regenerate a carbonyl group. This step often requires harsh conditions and the use of toxic reagents, which has been a limitation of the methodology.[3] Mercury(II) salts are classic reagents for this transformation due to the high affinity of Hg²⁺ for sulfur.[12] However, numerous alternative, milder, and less toxic methods have been developed.

Experimental Protocol: Deprotection with Mercury(II) Nitrate (Solid State)

This mild and rapid procedure is adapted from Banik et al.[1]

-

Mixing: The 2-substituted-1,3-dithiane (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol) are placed in a mortar.

-

Grinding: The solid mixture is ground together with a pestle at room temperature for 1-4 minutes. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is washed with ethanol or acetonitrile (5 mL) and filtered to remove the mercury salts.

-

Purification: The filtrate is concentrated under vacuum, and the resulting crude product is purified by flash chromatography to yield the pure carbonyl compound.

Quantitative Data for Deprotection Methods

The choice of deprotection reagent is critical and depends on the substrate's sensitivity to other functionalities. The following table compares the efficacy of different reagents.

Table 2: Comparison of Deprotection Methods for 2-Substituted-1,3-Dithianes

| Substrate (Dithiane) | Reagent System | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane | Hg(NO₃)₂·3H₂O (solid state) | 1 min | 98 | [1][13] |

| 2-Phenyl-1,3-dithiane | Fe(NO₃)₃·9H₂O / Silica Gel | 10 min | 95 | [7] |

| 2-(4-Chlorophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O (solid state) | 2 min | 97 | [1][13] |

| 2-(4-Methoxyphenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O (solid state) | 4 min | 96 | [1][13] |

| 2-Nonyl-1,3-dithiane | Fe(NO₃)₃·9H₂O / Silica Gel | 30 min | 90 | [7] |

| 2,2-Diphenyl-1,3-dithiane | PPA / HOAc | 3 h | 92 | [14] |

| 2-Methyl-2-phenyl-1,3-dithiane | PPA / HOAc | 5 h | 89 |[14] |

Conclusion

The chemistry of 1,3-dithianes provides a powerful and versatile platform for carbon-carbon bond formation through the principle of umpolung. By serving as robust acyl anion equivalents, they enable the synthesis of a vast array of ketones and other carbonyl-containing compounds from simple aldehyde precursors. While the classic deprotection methods involving heavy metals pose environmental and safety concerns, ongoing research has led to the development of numerous milder and more efficient protocols. A thorough understanding of the reaction conditions, substrate scope, and available methodologies, as outlined in this guide, is essential for leveraging the full synthetic potential of 1,3-dithiane chemistry in research and development.

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. tandfonline.com [tandfonline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 12. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

The Diverse Biological Activities of Dithiane Derivatives: A Technical Guide

Dithiane derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development. Their unique structural features and reactivity make them versatile scaffolds for designing novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of dithiane derivatives, focusing on their anticancer and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity of Dithiane Derivatives